

# 2,6-Dibromo-4-chlorophenol chemical structure and CAS number

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## Compound of Interest

Compound Name: 2,6-Dibromo-4-chlorophenol

Cat. No.: B1294658

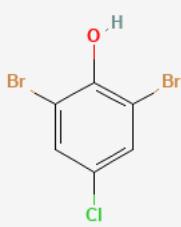
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## An In-depth Technical Guide to 2,6-Dibromo-4-chlorophenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2,6-Dibromo-4-chlorophenol**. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and related halogenated phenols.

## Chemical Structure and Identification

Chemical Structure:



CAS Number: 5324-13-0[\[1\]](#)

IUPAC Name: 2,6-dibromo-4-chlorophenol[\[2\]](#)

Synonyms: 4-Chloro-2,6-dibromophenol[1]

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **2,6-Dibromo-4-chlorophenol** is presented below.

**Table 1: Physicochemical Properties of 2,6-Dibromo-4-chlorophenol**

Property	Value	Reference
Molecular Formula	C6H3Br2ClO	[1]
Molecular Weight	286.35 g/mol	[2]
Melting Point	92 °C (from ethanol)	[3][4]
Boiling Point	245.0 ± 35.0 °C (Predicted)	[3][4]
Density	2.166 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3][4]
Flash Point	102 °C	[1]
Vapor Pressure	0.0188 mmHg at 25°C	[1]
Refractive Index	1.653	[1]
Solubility	Poor in water; Soluble in ethanol, acetone, dichloromethane, and slightly soluble in chloroform.	[3][5]
pKa	Not available	
LogP	3.57060	[6]

**Table 2: Spectroscopic Data for 2,6-Dibromo-4-chlorophenol and Related Compounds**

Spectroscopy Type	Key Features and Observations
<sup>1</sup> H NMR	Spectra of related bromophenols show characteristic aromatic proton signals. For 2,6-dibromophenol, signals are observed around 7.43 ppm and 6.70 ppm in CDCl <sub>3</sub> . <a href="#">[7]</a>
<sup>13</sup> C NMR	Predicted spectra for related compounds like 4-chlorophenol show distinct signals for each carbon environment in the aromatic ring. <a href="#">[8]</a>
Mass Spectrometry (MS)	The mass spectrum of 2,6-dibromo-4-isopropenylphenol shows characteristic isotopic patterns for bromine atoms. <a href="#">[9]</a> Predicted m/z values for various adducts of 2,6-dibromo-4-chlorophenol are available. <a href="#">[10]</a>
Infrared (IR) Spectroscopy	IR spectra of related dibromophenols are available, showing characteristic peaks for O-H and C-Br stretching, and aromatic C=C bending. <a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocols

### Synthesis of 2,6-Dibromo-4-chlorophenol

A plausible synthesis of **2,6-Dibromo-4-chlorophenol** involves the electrophilic bromination of 4-chlorophenol. The following is a generalized protocol adapted from established methods for the bromination of similar phenolic compounds.[\[13\]](#)

#### Materials and Equipment:

- 4-Chlorophenol
- Bromine
- Glacial acetic acid
- Sodium bisulfite solution (saturated)

- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter flask
- Ice bath
- Standard laboratory glassware
- Fume hood

**Procedure:**

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol in glacial acetic acid.
- Bromination: Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred solution of 4-chlorophenol at room temperature. The reaction is exothermic and the temperature should be monitored.
- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.
- Product Isolation: Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
- Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold distilled water. The crude product can be further purified by recrystallization from a

suitable solvent such as ethanol.

## Analytical Methods

The characterization and quantification of **2,6-Dibromo-4-chlorophenol** can be performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the analysis of **2,6-Dibromo-4-chlorophenol**.

- Column: C18 column
- Mobile Phase: A gradient of acetonitrile and water.[14] For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[14]
- Detection: UV detection at a suitable wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a sensitive method for the identification and quantification of halogenated phenols. The compound can be analyzed directly or after derivatization.

## Applications in Drug Development

Halogenated phenols, including bromophenol derivatives, have garnered significant interest in drug discovery due to their diverse biological activities.[15][16]

Antioxidant and Anticancer Activities:

Several studies have reported the antioxidant and anticancer properties of bromophenol derivatives isolated from marine algae.[15] These compounds have shown cytotoxicity against various cancer cell lines and the ability to ameliorate oxidative stress.[15] The synthesis of novel methylated and acetylated bromophenol derivatives has been explored to enhance these biological activities.[15]

Enzyme Inhibition:

Certain bromophenol derivatives have been found to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs. Thrombin, a key enzyme in the coagulation cascade, is another target for some bromophenol derivatives, suggesting their potential in the development of antithrombotic agents.

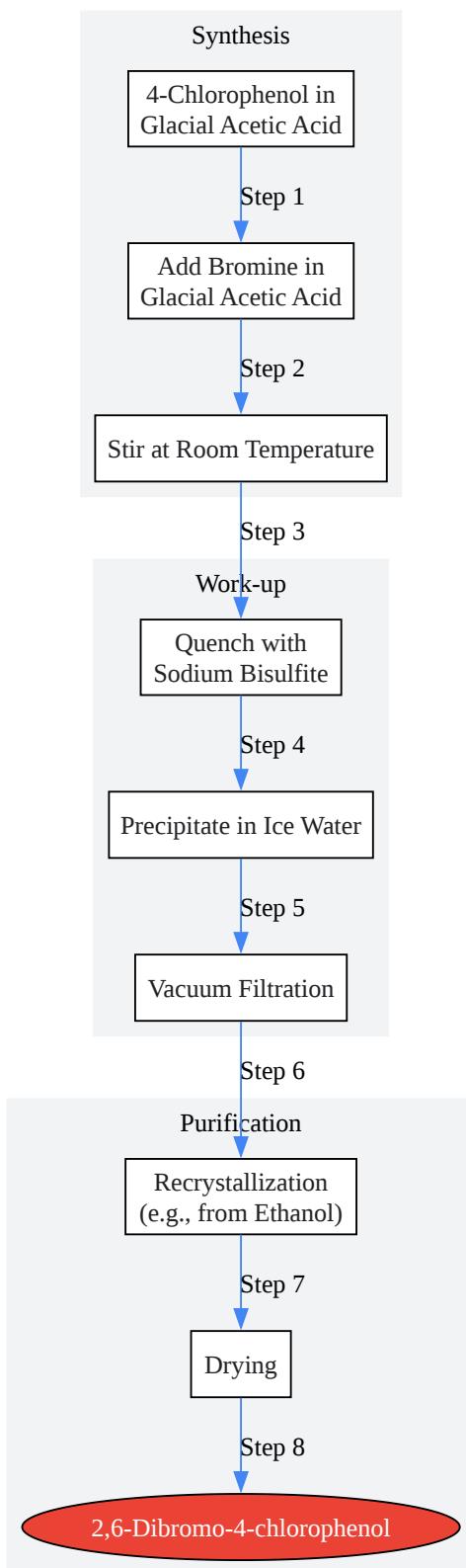
Antibacterial Activity:

Bromophenol derivatives have demonstrated promising antibacterial activity against various pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).[\[16\]](#)[\[17\]](#)

## Visualizations

### Synthesis Workflow

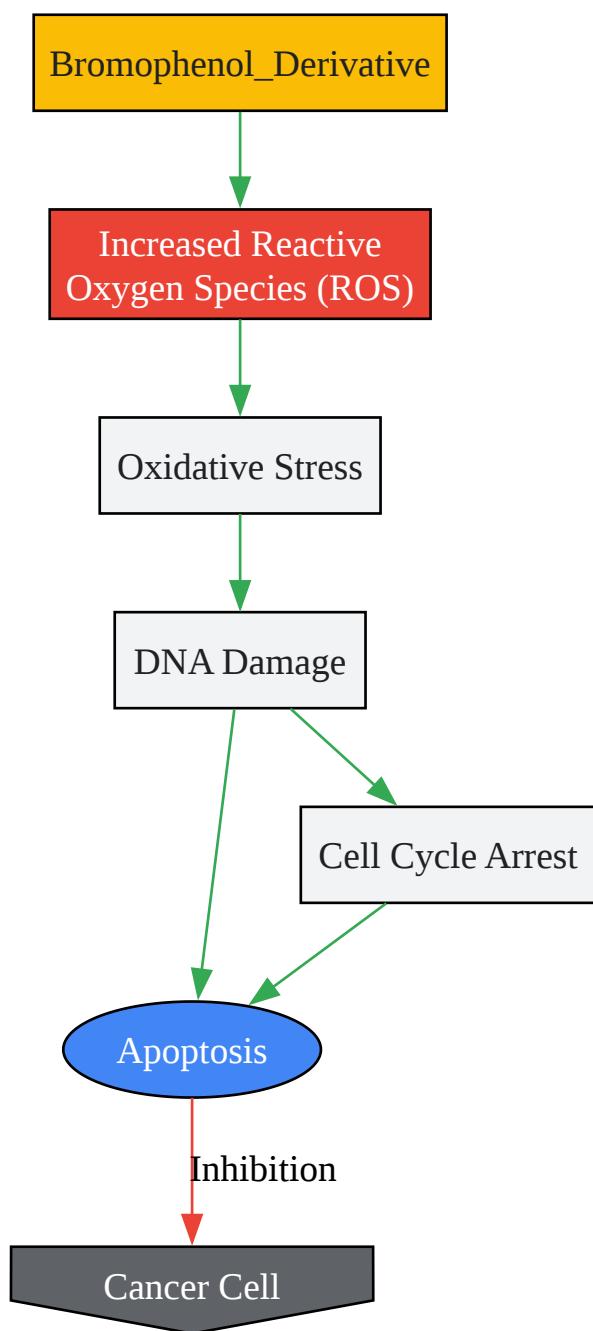
The following diagram illustrates a plausible workflow for the synthesis and purification of **2,6-Dibromo-4-chlorophenol**.

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Caption: A logical workflow for the synthesis of **2,6-Dibromo-4-chlorophenol**.

## Representative Signaling Pathway

While a specific signaling pathway for **2,6-Dibromo-4-chlorophenol** is not extensively documented, bromophenol derivatives have been shown to impact pathways related to oxidative stress and cell survival. The following diagram illustrates a general representation of how a bromophenol derivative might exert its anticancer effects.



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Caption: A potential mechanism of anticancer action for bromophenol derivatives.

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